N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-5-4-8-14-15(10)18-17(24-14)20-19-16(21)13-9-22-11-6-2-3-7-12(11)23-13/h2-8,13H,9H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQDKSXGONJCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-ylamine with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of benzothiazole compounds exhibit promising anticancer activities. For instance, studies have shown that certain benzothiazole derivatives can inhibit tumor growth by targeting specific cancer cell lines. The compound N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide may similarly demonstrate efficacy against various cancers by modulating pathways involved in cell proliferation and apoptosis .
Carbonic Anhydrase Inhibition
Investigations into related benzothiazole derivatives have highlighted their potential as inhibitors of carbonic anhydrase isoforms, which play a role in various physiological processes and are implicated in tumorigenesis. The selectivity of these compounds towards specific isoforms suggests that this compound could be developed as a targeted therapy for conditions where carbonic anhydrases are overexpressed .
Antimicrobial Activity
Benzothiazole derivatives have been documented to possess antimicrobial properties against a range of pathogens. This compound may exhibit similar properties due to its structural characteristics that allow interaction with microbial targets .
Anti-inflammatory Effects
Preliminary studies suggest that compounds with a benzothiazole moiety can modulate inflammatory pathways. This indicates potential applications in treating inflammatory diseases where modulation of the immune response is beneficial .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- However, the fluorine atoms may reduce metabolic stability compared to the methyl group in the target compound .
- N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 851979-00-5) : A single fluorine atom at the 4-position simplifies synthesis but offers less steric hindrance than the methyl group, possibly affecting selectivity in biological targets .
Modifications in the Benzodioxine Core
- N'-(2-Chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide (CID: 3749974): The chloroacetyl group introduces reactive halogen atoms, enabling nucleophilic substitution reactions. This contrasts with the target compound’s methyl-benzothiazole group, which prioritizes non-covalent interactions (e.g., van der Waals forces) .
Biological Activity
N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis of the Compound
The compound is synthesized through a series of reactions involving benzothiazole derivatives and 1,4-benzodioxane frameworks. The synthetic pathway typically involves:
- Formation of Benzothiazole Derivatives : Utilizing starting materials such as 2-amino-thiophenols and appropriate aldehydes.
- Coupling with Dihydrobenzodioxine : The benzothiazole moiety is then coupled with 2,3-dihydro-1,4-benzodioxine to form the final carbohydrazide structure.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of benzothiazole derivatives. For instance, the compound's structural analogs have shown significant inhibition against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MIC) for related compounds were reported as follows:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 250 | 98 |
| 12a | 100 | 99 |
These results indicate that modifications in the benzothiazole structure can enhance anti-tubercular activity significantly .
Anti-Inflammatory and Anticancer Activity
Benzodioxane derivatives have been associated with anti-inflammatory and anticancer activities. Research has shown that compounds containing the benzodioxane scaffold exhibit notable cytotoxic effects against various cancer cell lines. For example:
- CCT251236 , a benzodioxane bisamide derivative, was identified as an HSF1 pathway inhibitor, demonstrating growth inhibitory activities in ovarian carcinoma models .
The structure-activity relationship (SAR) studies suggest that the position of substituents on the benzodioxane ring significantly influences biological activity. For instance, compounds with acetic acid substituents at specific positions exhibited enhanced anti-inflammatory properties .
Study on Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The findings revealed:
- Cell Viability Assays : The compound reduced cell viability in a dose-dependent manner across multiple cancer types.
- Mechanistic Insights : The compound induced apoptosis through the activation of caspase pathways.
These findings suggest that this compound may serve as a lead for developing new anticancer agents .
Q & A
Q. What are the standard synthetic routes for N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide?
- Methodological Answer : The synthesis typically involves a multi-step protocol:
Condensation : Reacting 1,3-benzothiazole-2-amine derivatives with substituted aldehydes or ketones under reflux conditions (e.g., toluene or ethanol) to form hydrazone intermediates.
Cyclization : Treating intermediates with sulfanylacetic acid or chloroacetyl chloride in refluxing solvents to form the benzodioxine-carbohydrazide backbone.
Purification : Recrystallization using methanol or ethanol to isolate the pure product.
Critical parameters include reaction time (4–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1 to 1:1.2). For example, describes similar protocols for benzothiazole carbohydrazides, emphasizing reflux conditions and ice-cold water quenching .
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| Condensation | Toluene | 100 | 4 | 70–85 |
| Cyclization | Ethanol | 80 | 6 | 65–75 |
Q. Which spectroscopic and crystallographic methods are employed for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., benzothiazole and benzodioxine peaks).
- IR Spectroscopy : Identification of functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) to verify molecular weight.
- Crystallography :
- Single-Crystal X-ray Diffraction (SCXRD) : Structures solved using SHELXL () and visualized via ORTEP-3 (). Metrics like bond angles, torsional strains, and hydrogen bonding are analyzed .
- Elemental Analysis : Confirmation of C, H, N, S percentages (±0.4% tolerance) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this carbohydrazide derivative?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate condensation.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 1–2 hrs) while maintaining yields >80% .
- Workup Optimization : Gradient pH adjustment during precipitation minimizes byproduct formation.
highlights similar optimizations for imidazole derivatives via solvent choice and temperature control .
Q. What strategies are recommended for analyzing contradictory antimicrobial activity data across different studies?
- Methodological Answer :
- Data Triangulation : Combine MIC (Minimum Inhibitory Concentration) assays with time-kill curves or biofilm inhibition studies to validate activity .
- Strain-Specific Analysis : Test against a broader panel of Gram-positive/negative bacteria and fungi (e.g., used 16 microbial species) to identify selectivity .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance of discrepancies.
- Computational Validation : Molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity to target enzymes (e.g., DNA gyrase) .
Q. How can molecular docking studies elucidate the mechanism of action of this compound?
- Methodological Answer :
- Target Identification : Dock against enzymes like enoyl-ACP reductase (antibacterial) or COX-2 (anti-inflammatory).
- Binding Pose Analysis : Use PyMOL or Chimera to visualize interactions (e.g., hydrogen bonds with Thr165 or hydrophobic contacts with Phe360).
- Free Energy Calculations : MM-GBSA or MM-PBSA to estimate binding energies (ΔG < -8 kcal/mol suggests strong affinity).
validated benzothiazole derivatives’ antifungal activity via docking into CYP51 (lanosterol demethylase) .
Data Contradiction Analysis
Example Scenario : Discrepancies in MIC values against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
